

EN219: A Novel Covalent Inhibitor of RNF114 for Cell Cycle Regulation

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Compound of Interest		
Compound Name:	EN219	
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Abstract

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Key regulators of cell cycle progression include cyclin-dependent kinases (CDKs), which are, in turn, controlled by CDK inhibitors (CKIs). The stability and concentration of these inhibitors are critical for maintaining cellular homeostasis. **EN219** is a moderately selective, synthetic covalent inhibitor of the E3 ubiquitin ligase RNF114.[1] By targeting RNF114, **EN219** prevents the ubiquitination and subsequent proteasomal degradation of the potent CKI, p21. This stabilization of p21 leads to the inhibition of CDK activity, resulting in cell cycle arrest, and positioning **EN219** as a promising candidate for therapeutic development in oncology. This document provides a comprehensive technical overview of the mechanism of action, biochemical and cellular activity, and key experimental protocols related to **EN219**.

Introduction to EN219 and the RNF114-p21 Axis

The progression through the phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs).[2][3] The activity of these kinases is negatively regulated by CDK inhibitors (CKIs) from the Cip/Kip family, including p21WAF1/CIP1. The cellular levels of p21 are tightly controlled, in part, through the ubiquitin-proteasome system. E3 ubiquitin ligases are enzymes that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.[4]

RNF114 is an E3 ubiquitin ligase that has been identified as a key regulator of p21 stability. It mediates the ubiquitination of p21, leading to its degradation and thereby promoting cell cycle



progression. In various cancer types, the downregulation of p21 is a common mechanism to sustain uncontrolled proliferation.

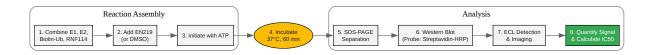
EN219 is a small molecule that acts as a covalent inhibitor of RNF114. It selectively targets a cysteine residue (C8) in the N-terminal domain of RNF114.[1] This covalent interaction blocks the catalytic activity of RNF114, specifically its ability to mediate the ubiquitination of p21.[1] The resulting accumulation of p21 enhances the inhibition of cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S checkpoint.

Mechanism of Action of EN219

EN219 exerts its effect on cell cycle regulation through a precise molecular mechanism:

- Covalent Inhibition of RNF114: EN219 forms a covalent bond with the C8 residue of RNF114, inactivating the enzyme.[1]
- Inhibition of p21 Ubiquitination: The inactivation of RNF114 prevents it from transferring ubiquitin molecules to its substrate, p21.[1]
- Stabilization and Accumulation of p21: With ubiquitination blocked, p21 is no longer targeted for proteasomal degradation. This leads to a significant increase in its intracellular concentration.
- Inhibition of Cyclin/CDK Complexes: The accumulated p21 binds to and inhibits the activity
 of key cell cycle kinases, particularly Cyclin E/CDK2 and Cyclin A/CDK2.[5][6] These
 complexes are essential for the phosphorylation of the Retinoblastoma protein (Rb) and for
 driving the cell through the G1/S transition.[7]
- G1 Phase Cell Cycle Arrest: By inhibiting Cyclin E/CDK2, p21 prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.[7] This results in a robust arrest of the cell cycle in the G1 phase.





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